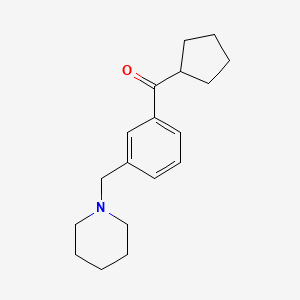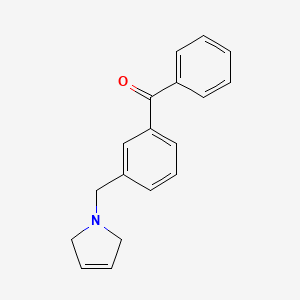![molecular formula C11H14N4 B1368717 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 889943-47-9](/img/structure/B1368717.png)
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C11H14N4. It has a molecular weight of 202.26 . This compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported in various studies. For instance, a structure-based virtual screening made on IDO1 active site led to the identification of a hit compound displaying an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines have been studied in the context of their potential as Smo inhibitors . Four of these novel compounds showed directly bound to Smo protein with stronger binding affinity than VIS .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 202.26 and a storage temperature of 28 C . The compound is solid in physical form .
Scientific Research Applications
Synthesis and Structure
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, a type of triazolopyridine, has been a subject of study due to its pharmaceutical applications. El-Kurdi et al. (2021) detailed the synthesis of related compounds, demonstrating their biological activity. This study provides insights into the molecular structure and potential applications of these compounds in pharmaceuticals (El-Kurdi et al., 2021).
Pharmacological Applications
Triazolopyridines, including variants of this compound, have shown potential as adenosine receptor antagonists. Vu et al. (2004) investigated derivatives of this compound, finding them effective in models of Parkinson's disease. These findings highlight the therapeutic potential of these compounds in neurodegenerative diseases (Vu et al., 2004).
Herbicidal Activity
In the agricultural sector, Liu et al. (2015) explored 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, including those structurally similar to this compound, for their herbicidal properties. They discovered that some compounds exhibited high herbicidal activity, suggesting potential use in weed control (Liu et al., 2015).
Bio-medicinal Chemistry
Gandikota et al. (2017) highlighted the significance of triazolopyridines in bio-medicinal chemistry, noting their applications in treating various diseases. This research underscores the broad scope of therapeutic uses for compounds like this compound in medicine (Gandikota et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . This enzyme plays a significant role in the immune response, making it an attractive target for cancer immunotherapy .
Mode of Action
This compound interacts with IDO1, inhibiting its catalytic activity . This inhibition disrupts the conversion of tryptophan into kynurenines, a process that is the first and rate-limiting step of the kynurenine pathway . The compound’s interaction with IDO1 can also influence other functions of the enzyme, such as its signaling activity and its ability to interact with molecular partners .
Biochemical Pathways
By inhibiting IDO1, this compound affects the kynurenine pathway . This disruption can lead to a decrease in the production of kynurenines, which are known to suppress the immune response . As a result, the immune system may be better able to target and destroy cancer cells .
Pharmacokinetics
It has been noted that the compound has excellent in vitro metabolic stability . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The inhibition of IDO1 by this compound can lead to a boost in the immune response . This can result in an increased ability of the immune system to target and destroy cancer cells . Additionally, the compound’s interaction with IDO1 can influence other cellular processes, such as cell cycle progression and apoptosis induction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s interaction with IDO1 . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Future Directions
The [1,2,4]triazolo[4,3-a]pyridines, including 3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine, have shown promise in various areas of research, particularly as potential inhibitors of the IDO1 enzyme . Future research could focus on further exploring their potential in this area, as well as investigating their other possible applications.
Biochemical Analysis
Biochemical Properties
3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can modulate their activity. For instance, it has been shown to form complexes with iron, cobalt, nickel, and copper, which can influence the catalytic activity of these metal ions in biochemical reactions . The nature of these interactions often involves coordination through nitrogen atoms in the triazolopyridine ring, which can stabilize the metal ions and alter their reactivity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been reported to affect the integrity of cell membranes by inducing lipid peroxidation and increasing membrane permeability . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can act as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . By binding to the active site of c-Met kinase, this compound can prevent the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and oxygen . Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that this compound can have lasting effects on cellular function, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity. Studies have also shown that the pharmacokinetic properties of this compound, such as its bioavailability and half-life, can influence its dosage effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. For example, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites that retain biological activity . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For instance, it can localize to the nucleus and interact with transcription factors, modulating gene expression. Additionally, the presence of specific binding sites on organelles can direct this compound to these compartments, influencing its activity and function.
Properties
IUPAC Name |
3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9/h1-2,5,7,9,12H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUXOSRVISZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243796 | |
| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-47-9 | |
| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889943-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Piperidinyl)-1,2,4-triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001243796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)
![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)
![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)

![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)
![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)







